3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a synthetic compound that belongs to the class of tropane alkaloids. It is known for its potent inhibitory effects on the dopamine transporter, making it a valuable compound in medicinal chemistry. The molecular formula of this compound is C12H16N2, and it has a molecular weight of 188.27 g/mol .
Mechanism of Action
Target of Action
The primary targets of 3-Benzyl-3-azabicyclo[31It’s structurally similar compound, 6,6-dimethyl-3-azabicyclo[310]hexane (6,6-DMABH), is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . These medications are known to inhibit viral proteases, suggesting that 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine might have similar targets.
Mode of Action
For instance, boceprevir and pf-07321332, which contain 6,6-DMABH, act by binding to and inhibiting the function of viral proteases .
Biochemical Pathways
For example, boceprevir and pf-07321332, which contain 6,6-DMABH, inhibit the replication of viruses by targeting their proteases .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-Benzyl-3-azabicyclo[31It’s structurally similar compound, 6,6-dmabh, is used in the synthesis of antiviral medications , suggesting that it might have favorable pharmacokinetic properties.
Result of Action
For instance, boceprevir and pf-07321332, which contain 6,6-DMABH, are known to inhibit the replication of viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine can be achieved through various methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method provides a high yield and is efficient for producing the desired bicyclic structure.
Another method involves the annulation of a cyclopropane cycle to 3-pyrrolines, often maleimides, using sulfur ylides and diazo compounds . This approach is stereoselective and forms the trans derivative of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced amine or alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on neurotransmitter transporters, particularly the dopamine transporter.
Medicine: Investigated for its potential use in treating neurological disorders such as Parkinson’s disease and other movement disorders.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Benzatropine: Another tropane alkaloid with similar inhibitory effects on the dopamine transporter.
Cocaine: A naturally occurring tropane alkaloid with potent stimulant effects and dopamine transporter inhibition.
Methylphenidate: A synthetic compound used in the treatment of ADHD, also inhibits the dopamine transporter.
Uniqueness
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is unique due to its specific bicyclic structure, which provides distinct pharmacological properties compared to other tropane alkaloids. Its high selectivity for the dopamine transporter makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZOKHOIEDMSLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934353 |
Source
|
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151860-17-2 |
Source
|
Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.